

Spectroscopic Profile of 5-Methoxydec-2-enal: A Technical Guide

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Compound of Interest

Compound Name: 5-Methoxydec-2-enal

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for the novel compound **5-Methoxydec-2-enal**. Due to the absence of published experimental data for this specific molecule, this report presents a detailed analysis based on data from its structural analog, (E)-dec-2-enal, and established spectroscopic principles for incorporating a methoxy substituent. This document aims to serve as a valuable resource for the identification, characterization, and quality control of **5-Methoxydec-2-enal** in research and development settings.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **5-Methoxydec-2-enal**.

NMR Spectroscopy

The predicted ^1H and ^{13}C NMR chemical shifts are based on the known values for (E)-dec-2-enal, with adjustments for the electronic effects of the methoxy group at the C5 position.

Table 1: Predicted ^1H NMR Data for **5-Methoxydec-2-enal**

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~9.50	d	1H	H-1 (Aldehyde)
~6.85	dt	1H	H-3
~6.10	dd	1H	H-2
~3.50	m	1H	H-5
~3.30	s	3H	-OCH ₃
~2.20	q	2H	H-4
~1.20-1.60	m	8H	H-6, H-7, H-8, H-9
~0.88	t	3H	H-10

Table 2: Predicted ¹³C NMR Data for **5-Methoxydec-2-enal**

Chemical Shift (δ , ppm)	Assignment
~194.0	C-1 (C=O)
~158.0	C-3
~133.0	C-2
~80.0	C-5
~56.0	-OCH ₃
~35.0	C-4
~31.5	C-8
~29.0	C-7
~25.0	C-6
~22.5	C-9
~14.0	C-10

Infrared (IR) Spectroscopy

The predicted IR absorption frequencies are a composite of the characteristic vibrations of an α,β -unsaturated aldehyde and an aliphatic ether.

Table 3: Predicted IR Absorption Data for **5-Methoxydec-2-enal**

Frequency (cm ⁻¹)	Intensity	Assignment
~2950-2850	Strong	C-H stretch (alkane)
~2720	Medium	C-H stretch (aldehyde)
~1680	Strong	C=O stretch (conjugated aldehyde)
~1630	Medium	C=C stretch (alkene)
~1100	Strong	C-O-C stretch (ether)[1]

Mass Spectrometry (MS)

The predicted mass spectrum is based on the molecular weight of **5-Methoxydec-2-enal** and expected fragmentation patterns for aliphatic ethers and aldehydes.[2][3][4][5]

Table 4: Predicted MS Data for **5-Methoxydec-2-enal**

m/z	Predicted Fragment
184	[M] ⁺ (Molecular Ion)
153	[M - OCH ₃] ⁺
125	[M - C ₄ H ₉ O] ⁺
97	[C ₆ H ₉ O] ⁺
71	[C ₅ H ₉] ⁺
57	[C ₄ H ₉] ⁺

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data presented above.

NMR Spectroscopy

- Sample Preparation: Dissolve ~5-10 mg of **5-Methoxydec-2-enal** in ~0.7 mL of deuterated chloroform (CDCl_3) containing 0.1% tetramethylsilane (TMS) as an internal standard.
- Instrumentation: A 400 MHz (or higher) NMR spectrometer.
- ^1H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.
 - Typical parameters: spectral width of 12 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
- ^{13}C NMR Acquisition:
 - Acquire a one-dimensional carbon spectrum with proton decoupling.
 - Typical parameters: spectral width of 220 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shifts to the TMS signal (0.00 ppm).

IR Spectroscopy

- Sample Preparation: Place a drop of neat liquid **5-Methoxydec-2-enal** between two sodium chloride (NaCl) or potassium bromide (KBr) plates to create a thin film.
- Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
- Acquisition:

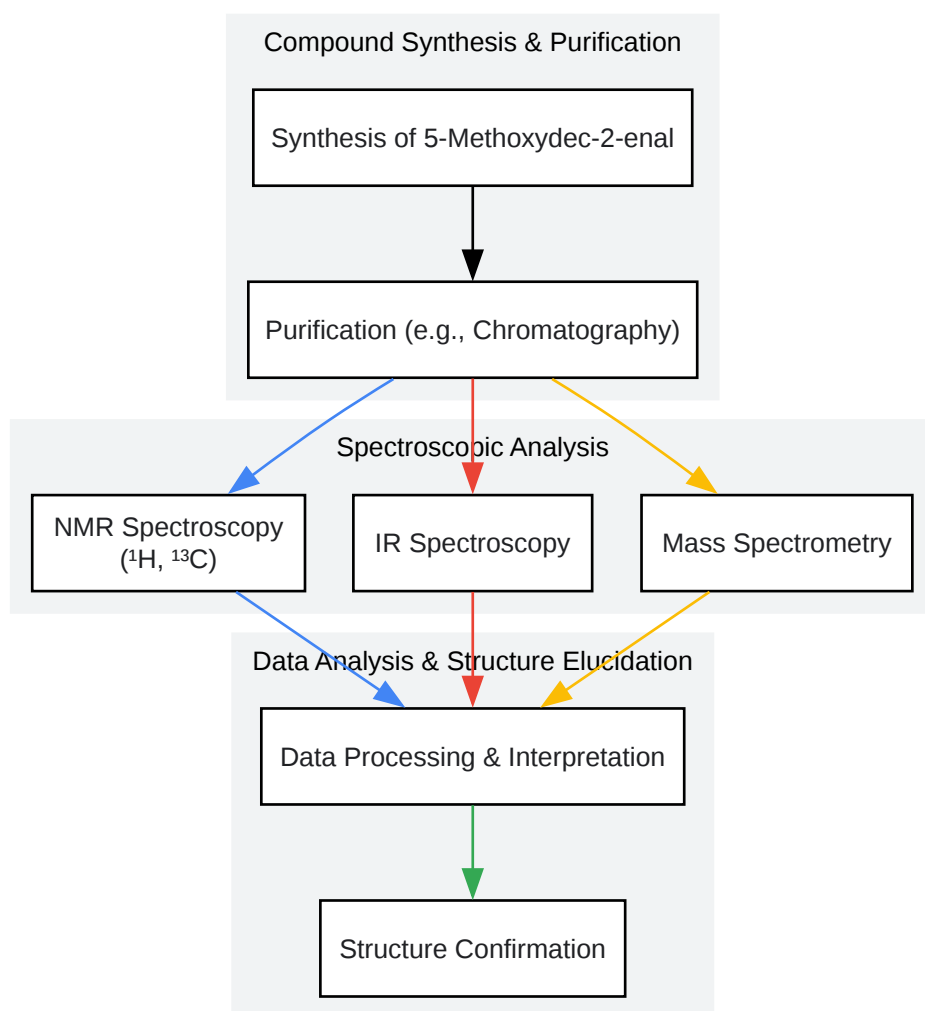
- Record a background spectrum of the clean salt plates.
- Record the sample spectrum over a range of 4000-600 cm^{-1} .
- Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the absorbance spectrum of the compound.

Mass Spectrometry

- Sample Introduction: Introduce a dilute solution of **5-Methoxydec-2-enal** in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) for separation from any impurities.
- Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source.
- Acquisition:
 - Acquire a mass spectrum over a mass-to-charge (m/z) range of 50-300.
 - Use a standard EI energy of 70 eV.
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to elucidate the structure of the molecule.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a novel compound like **5-Methoxydec-2-enal**.



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